molecular formula C21H24ClN7 B12397913 Chitinase-IN-4

Chitinase-IN-4

Cat. No.: B12397913
M. Wt: 409.9 g/mol
InChI Key: JCAPBORVBHHYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitinase-IN-4 is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin Chitin is a long-chain polymer of N-acetylglucosamine, a derivative of glucose, and is a primary component of the cell walls of fungi, the exoskeletons of arthropods, and the scales of fish and amphibians

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chitinase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:

    Step 1: Formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using reagents such as halogenating agents, oxidizing agents, or reducing agents.

    Step 3: Purification and isolation of the final product using techniques like chromatography.

Industrial Production Methods: Industrial production of this compound may involve:

    Fermentation: Utilizing microbial strains engineered to produce the compound.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.

    Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: Chitinase-IN-4 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Reaction Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.

Major Products:

    Oxidized Derivatives: Products formed by the addition of oxygen atoms.

    Reduced Derivatives: Products formed by the removal of oxygen atoms or addition of hydrogen atoms.

    Substituted Derivatives: Products formed by the replacement of functional groups.

Scientific Research Applications

Chitinase-IN-4 has a wide range of applications in scientific research, including:

    Agriculture: Used as a biopesticide to control fungal pathogens and insect pests by inhibiting chitinase activity.

    Medicine: Investigated for its potential in treating fungal infections and diseases caused by chitin-containing pathogens.

    Biotechnology: Utilized in the study of chitinase enzymes and their role in various biological processes.

    Environmental Science: Applied in the degradation of chitinous waste materials, contributing to waste management and recycling efforts.

Mechanism of Action

Chitinase-IN-4 is compared with other chitinase inhibitors such as:

    Allosamidin: A natural chitinase inhibitor with a similar mechanism of action.

    Argifin: A synthetic chitinase inhibitor with distinct structural features.

    Cyclopentapeptides: A class of chitinase inhibitors with unique cyclic structures.

Uniqueness: this compound is unique due to its high potency and specificity for chitinase enzymes, making it a valuable tool in both research and practical applications.

Comparison with Similar Compounds

  • Allosamidin
  • Argifin
  • Cyclopentapeptides

Chitinase-IN-4 stands out for its potential to revolutionize various fields, from agriculture to medicine, by providing a targeted approach to managing chitin-containing organisms.

Properties

Molecular Formula

C21H24ClN7

Molecular Weight

409.9 g/mol

IUPAC Name

6-N-benzyl-5-[(4-chlorophenyl)diazenyl]-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C21H24ClN7/c1-28(2)20-18(27-26-17-12-10-16(22)11-13-17)19(24-21(25-20)29(3)4)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,23,24,25)

InChI Key

JCAPBORVBHHYCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3)N(C)C

Origin of Product

United States

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